Agn-PC-00jfbh

説明

Agn-PC-00jfbh (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. It is characterized by its unique structural features, including a bromine-chlorine substituted phenyl ring linked to a boronic acid group. This compound exhibits moderate solubility (0.24 mg/mL) and a calculated log partition coefficient (Log Po/w) ranging from 0.61 to 2.15, depending on the predictive model used (e.g., XLOGP3, WLOGP) .

Key physicochemical and biological properties include:

- TPSA (Topological Polar Surface Area): 40.46 Ų, indicating moderate polarity.

- GI Absorption: High.

- BBB Permeability: Confirmed.

- Enzyme Inhibition: No significant inhibition of CYP enzymes.

- Synthetic Accessibility Score: 2.07, suggesting a moderately complex synthesis pathway .

Synthesis Protocol: Agn-PC-00jfbh is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride as a catalyst, potassium phosphate as a base, and tetrahydrofuran/water as solvents at 75°C for 1.33 hours. The reaction yields a boronic acid derivative with a purity suitable for pharmaceutical research .

特性

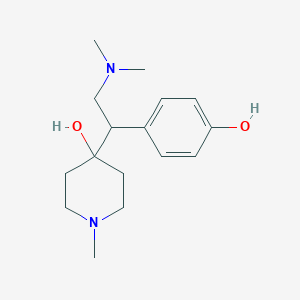

CAS番号 |

920323-32-6 |

|---|---|

分子式 |

C16H26N2O2 |

分子量 |

278.39 g/mol |

IUPAC名 |

4-[2-(dimethylamino)-1-(4-hydroxyphenyl)ethyl]-1-methylpiperidin-4-ol |

InChI |

InChI=1S/C16H26N2O2/c1-17(2)12-15(13-4-6-14(19)7-5-13)16(20)8-10-18(3)11-9-16/h4-7,15,19-20H,8-12H2,1-3H3 |

InChIキー |

FHCBKBSMAQMHET-UHFFFAOYSA-N |

正規SMILES |

CN1CCC(CC1)(C(CN(C)C)C2=CC=C(C=C2)O)O |

製品の起源 |

United States |

準備方法

The preparation of Agn-PC-00jfbh involves specific synthetic routes and reaction conditions. One method includes the use of hydrogen peroxide as a reducing agent. In this process, silver (I) nitrate is used as a silver precursor, aqueous NH3 as a pH adjustor, and poly(vinyl pyrrolidone) (PVP) as a dispersant . The concentration of PVP, reaction temperature, and pH of the reaction solution significantly influence the size and uniformity of the Ag nanoparticles produced.

化学反応の分析

Agn-PC-00jfbh undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide, silver (I) nitrate, and aqueous NH3 . The major products formed from these reactions are typically silver nanoparticles, which have applications in various fields due to their unique properties.

科学的研究の応用

Agn-PC-00jfbh has a wide range of scientific research applications. It is used in the formulation of hybrid nanoparticles for drug delivery systems, particularly in the development of polymer-lipid hybrid nanoparticles (PLHNPs) loaded with apigenin . These nanoparticles exhibit strong antioxidant and anticancer potential, making them valuable in medical research. Additionally, Agn-PC-00jfbh is used in the synthesis of silver nanoparticles for biomedical applications, including infection treatments, wound healing, and drug delivery systems .

作用機序

The mechanism of action of Agn-PC-00jfbh involves its interaction with molecular targets and pathways. For instance, in the context of drug delivery systems, Agn-PC-00jfbh-loaded nanoparticles exhibit enhanced cytotoxicity against cancer cell lines, such as MCF-7 and MDA-MB-231 . The nanoparticles also demonstrate significant improvement in antioxidant activity, which contributes to their therapeutic efficacy.

類似化合物との比較

Comparison with Similar Compounds

Agn-PC-00jfbh belongs to a class of halogen-substituted arylboronic acids. Below is a comparative analysis with structurally analogous compounds, based on molecular descriptors, biological activity, and synthetic feasibility (Table 1).

Table 1: Comparative Analysis of Agn-PC-00jfbh and Analogous Boronic Acid Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Log Po/w (XLOGP3) | Solubility (mg/mL) | BBB Permeability | Similarity Score |

|---|---|---|---|---|---|---|

| Agn-PC-00jfbh | C₆H₅BBrClO₂ | 235.27 | 2.15 | 0.24 | Yes | Reference |

| (3-Bromo-5-chlorophenyl)boronic acid | C₆H₅BBrClO₂ | 235.27 | 2.10 | 0.29 | Yes | 0.87 |

| (6-Bromo-2,3-dichlorophenyl)boronic acid | C₆H₄BBrCl₂O₂ | 269.72 | 2.78 | 0.12 | No | 0.71 |

| (4-Bromo-2-fluorophenyl)boronic acid | C₆H₅BBrFO₂ | 218.82 | 1.92 | 0.35 | Yes | 0.82 |

Key Findings:

Structural Similarities and Differences:

- Agn-PC-00jfbh shares a bromine-chlorine substitution pattern with (3-Bromo-5-chlorophenyl)boronic acid (similarity score: 0.87) but differs in the position of halogens, which affects steric and electronic properties .

- The addition of a second chlorine atom in (6-Bromo-2,3-dichlorophenyl)boronic acid increases molecular weight (269.72 g/mol) and lipophilicity (Log P: 2.78), reducing solubility to 0.12 mg/mL .

Biological Activity: Agn-PC-00jfbh and (4-Bromo-2-fluorophenyl)boronic acid both exhibit BBB permeability, making them candidates for CNS-targeted therapies. In contrast, (6-Bromo-2,3-dichlorophenyl)boronic acid lacks BBB penetration due to higher polarity and molecular weight . None of the analogs show significant CYP enzyme inhibition, reducing the risk of drug-drug interactions .

Synthetic Feasibility:

- Agn-PC-00jfbh has a moderate synthetic accessibility score (2.07), comparable to its analogs. However, (6-Bromo-2,3-dichlorophenyl)boronic acid requires additional purification steps due to its lower solubility .

Pharmacokinetic Profiles:

- (3-Bromo-5-chlorophenyl)boronic acid has the highest solubility (0.29 mg/mL) among the analogs, while Agn-PC-00jfbh balances solubility (0.24 mg/mL) with favorable Log P values for membrane permeability .

Research Implications

Agn-PC-00jfbh’s combination of moderate lipophilicity, BBB permeability, and synthetic accessibility positions it as a versatile scaffold for drug development. Its closest analog, (3-Bromo-5-chlorophenyl)boronic acid , offers slightly better solubility but comparable bioactivity, suggesting both compounds could be optimized for specific therapeutic targets (e.g., protease inhibitors in oncology or neurology) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。